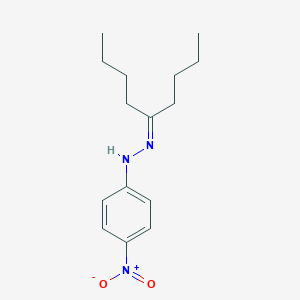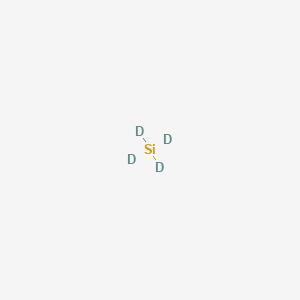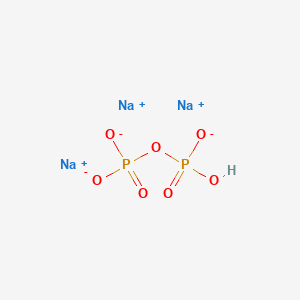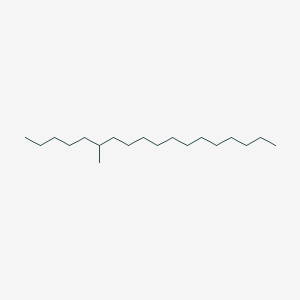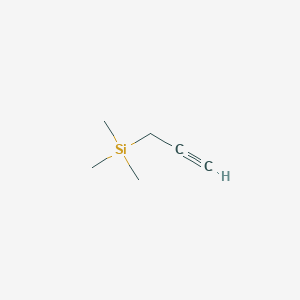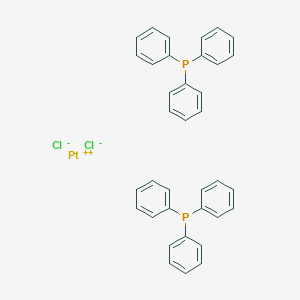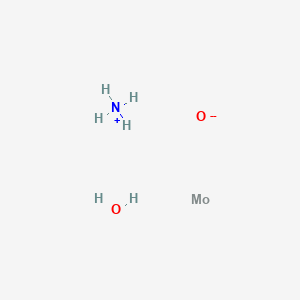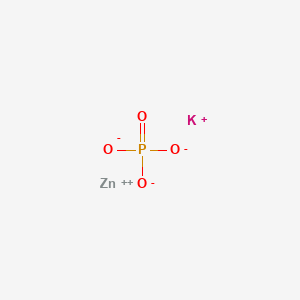
四氧化钼镉
描述
Cadmium molybdenum tetroxide is an inorganic compound composed of cadmium, molybdenum, and oxygen. It is known for its unique properties and potential applications in various fields, including materials science, catalysis, and electronics. The compound’s chemical formula is CdMoO4, and it typically forms crystalline structures.
科学研究应用
Cadmium molybdenum tetroxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Studied for its potential therapeutic applications, including drug delivery systems and cancer treatment.
Industry: Utilized in the production of advanced materials, such as ceramics and electronic components, due to its unique electrical and thermal properties.
作用机制
Target of Action
Cadmium molybdenum tetroxide primarily targets the antioxidant defense response mediated by the nuclear factor erythroid 2-related factor 2 (Nrf2) . This pathway plays a crucial role in maintaining cellular redox homeostasis and protecting against oxidative stress .
Mode of Action
The compound interacts with its targets by inhibiting the Nrf2 pathway, which leads to a decrease in the levels of various antioxidant enzymes such as catalase (CAT), superoxide dismutase 1 (SOD1), and glutathione S-transferase (GST) . This inhibition results in the upregulation of proteins involved in pyroptosis, a form of programmed cell death .
Biochemical Pathways
Cadmium molybdenum tetroxide affects several biochemical pathways. It induces oxidative stress and disrupts calcium signaling . It also interferes with cellular signaling pathways, leading to pathological conditions and carcinogenesis . The compound impacts signaling pathways like the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of cadmium, a component of the compound, have been studied extensively . Cadmium is known to exert toxic effects on human health through various biochemical and molecular mechanisms . It is primarily absorbed through respiratory and digestive pathways, especially in industrial settings .
Result of Action
The molecular and cellular effects of cadmium molybdenum tetroxide’s action are extensive. It causes damage at the cellular and tissue levels, disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also induces pyroptosis, a form of programmed cell death, through the upregulation of proteins like nucleotide oligomerization domain-like receptor protein-3 (NLRP3), apoptosis-associated speck-like protein (ASC), and caspase-1 .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of cadmium molybdenum tetroxide. Industrial processes, mining activities, and agricultural practices contribute to cadmium contamination in the environment, impacting soil, water, and air quality . These anthropogenic activities can lead to the release of cadmium into the environment through various pathways, posing risks to ecosystems and human health .
生化分析
Biochemical Properties
Cadmium molybdenum tetroxide may interact with various enzymes, proteins, and other biomolecules. For instance, molybdenum is known to be involved in multiple metabolic processes in the body such as redox, substance synthesis, and energy transfer . Cadmium, on the other hand, is known to cause disruptions in plant metabolism and physio-biochemical responses
Cellular Effects
Cadmium molybdenum tetroxide can have various effects on different types of cells and cellular processes. Cadmium, for example, is known to cause oxidative stress, disrupt calcium signaling, interfere with cellular signaling pathways, and cause epigenetic modifications . Molybdenum, on the other hand, has been found to play key roles in oxidative stress tolerance of higher plants .
Molecular Mechanism
The molecular mechanism of action of cadmium molybdenum tetroxide is complex and involves interactions at the molecular level. Cadmium is known to exert its effects through various mechanisms, including oxidative stress induction, disruption of calcium signaling, interference with cellular signaling pathways, and epigenetic modifications
Temporal Effects in Laboratory Settings
The effects of cadmium molybdenum tetroxide can change over time in laboratory settings. For instance, cadmium toxicity has been shown to cause severe perturbations on growth performance, physio-biochemical and molecular processes in crop plants
Dosage Effects in Animal Models
The effects of cadmium molybdenum tetroxide can vary with different dosages in animal models. For instance, excessive doses of molybdenum and cadmium have been shown to have toxic effects on animals
Metabolic Pathways
Cadmium molybdenum tetroxide may be involved in various metabolic pathways. For instance, cadmium has been shown to disrupt several metabolic pathways, including purine metabolism, arginine and proline metabolism, and alanine, aspartic acid, and glutamate metabolism
Transport and Distribution
Cadmium molybdenum tetroxide may be transported and distributed within cells and tissues in various ways. For instance, molybdenum has been shown to be transported via two types of molybdate transporters
Subcellular Localization
The subcellular localization of cadmium molybdenum tetroxide and its effects on activity or function are complex. For instance, certain molybdenum transporters have been found to be localized to the plasma membrane
准备方法
Synthetic Routes and Reaction Conditions: Cadmium molybdenum tetroxide can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel processes. One common method involves mixing cadmium oxide (CdO) and molybdenum trioxide (MoO3) in stoichiometric amounts, followed by heating the mixture at high temperatures (around 700-800°C) in an inert atmosphere to form CdMoO4.
Industrial Production Methods: In industrial settings, cadmium molybdenum tetroxide is often produced using a similar solid-state reaction method. The raw materials, cadmium oxide and molybdenum trioxide, are mixed and heated in large furnaces under controlled conditions to ensure the formation of high-purity CdMoO4. The resulting product is then cooled, ground, and purified for various applications.
化学反应分析
Types of Reactions: Cadmium molybdenum tetroxide undergoes several types of chemical reactions, including:
Oxidation: CdMoO4 can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds, such as CdMoO3.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other elements.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) or carbon monoxide (CO) are often used.
Substitution: Various halogens or other reactive elements can be used under controlled conditions.
Major Products:
Oxidation: Higher oxidation state compounds like CdMoO4+x.
Reduction: Lower oxidation state compounds like CdMoO3.
Substitution: Compounds with substituted elements, such as CdMoO4-yXy (where X is the substituting element).
相似化合物的比较
Cadmium molybdenum tetroxide can be compared with other similar compounds, such as:
Cadmium tungstate (CdWO4): Similar in structure but contains tungsten instead of molybdenum. Known for its scintillation properties.
Zinc molybdate (ZnMoO4): Contains zinc instead of cadmium. Used in similar applications but with different properties.
Cadmium chromate (CdCrO4): Contains chromium instead of molybdenum. Known for its pigment properties.
Uniqueness: Cadmium molybdenum tetroxide is unique due to its specific combination of cadmium and molybdenum, which imparts distinct electrical, thermal, and catalytic properties
属性
IUPAC Name |
cadmium(2+);molybdenum;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.Mo.4O/q+2;;4*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHWLBOPUKZGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Mo].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdMoO4-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13972-68-4 | |
| Record name | Cadmium molybdenum oxide (CdMoO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013972684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium molybdenum tetroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B76886.png)
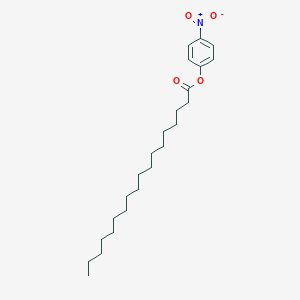
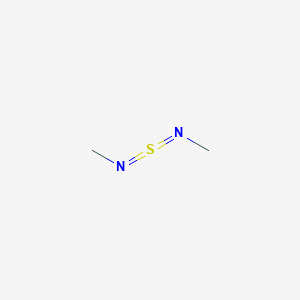
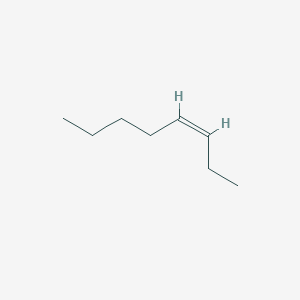
![3-methyl-4-[3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)prop-2-enylidene]-1,2-oxazol-5-one](/img/structure/B76894.png)
